2-(2-Ethoxy-4-formylphenoxy)acetic acid

Lipophilicity Drug Design Physicochemical Property Prediction

Researchers constructing heterocyclic libraries or Schiff base arrays require building blocks with orthogonal reactive sites, yet most phenoxyacetic acid analogs offer only a single functional handle. 2-(2-Ethoxy-4-formylphenoxy)acetic acid (CAS 51264-76-7) resolves this constraint by presenting both a carboxylic acid and a reactive aldehyde on the same phenyl scaffold. • logP 1.35-enhanced lipophilicity versus non-alkylated analogs (logP 0.96) for improved membrane permeability in cell-based screens • Aldehyde group enables condensation reactions (Schiff base, hydrazone, Knoevenagel) inaccessible to simpler phenoxyacetic acid derivatives • ≥97% purity with batch-specific NMR, HPLC, and MS spectra; suitable as an LC-MS/MS calibration reference for pharmacokinetic and metabolomic workflows Supplied as a white to off-white solid (mp 180 °C); store at 2-8 °C under inert atmosphere. Ships at ambient temperature. Intended for R&D use only.

Molecular Formula C11H12O5
Molecular Weight 224.21 g/mol
CAS No. 51264-76-7
Cat. No. B109489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Ethoxy-4-formylphenoxy)acetic acid
CAS51264-76-7
Synonyms(2-Ethoxy-4-formylphenoxy)-acetic Acid;  2-(2-Ethoxy-4-formylphenoxy)-acetic Acid; 
Molecular FormulaC11H12O5
Molecular Weight224.21 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)C=O)OCC(=O)O
InChIInChI=1S/C11H12O5/c1-2-15-10-5-8(6-12)3-4-9(10)16-7-11(13)14/h3-6H,2,7H2,1H3,(H,13,14)
InChIKeyBALVFSVIEQRSSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Ethoxy-4-formylphenoxy)acetic Acid Overview


2-(2-Ethoxy-4-formylphenoxy)acetic acid (CAS 51264-76-7) is an organic compound belonging to the class of phenoxyacetic acid derivatives, characterized by the presence of an ethoxy group at the 2-position and a formyl group at the 4-position of the phenyl ring [1]. With a molecular formula of C₁₁H₁₂O₅ and a molecular weight of 224.21 g/mol, it appears as a white to off-white solid with a melting point of 180 °C [1]. The compound serves as a versatile intermediate in synthetic organic chemistry, offering dual reactive handles—a carboxylic acid moiety and an aldehyde functionality—that enable diverse downstream transformations .

Why 2-(2-Ethoxy-4-formylphenoxy)acetic Acid Cannot Be Substituted


Phenoxyacetic acid derivatives are not functionally interchangeable. The precise positioning and identity of substituents on the phenyl ring critically modulate physicochemical properties, reactivity, and biological interactions. 2-(2-Ethoxy-4-formylphenoxy)acetic acid features an ethoxy group that enhances lipophilicity relative to non-alkylated analogs, and a formyl (aldehyde) group that provides a reactive electrophilic site unavailable in simpler analogs . Replacing this compound with, for example, 2-formylphenoxyacetic acid or 2-ethoxyphenoxyacetic acid alters logP, hydrogen‑bonding capacity, and the ability to undergo specific derivatizations such as Schiff base formation. The quantitative evidence below demonstrates measurable differences in physicochemical properties and functional utility that preclude simple substitution.

Differentiation Evidence for 2-(2-Ethoxy-4-formylphenoxy)acetic Acid


Lipophilicity vs. 2-Formylphenoxyacetic Acid

2-(2-Ethoxy-4-formylphenoxy)acetic acid exhibits a higher predicted logP (1.35) compared to the non‑ethoxylated analog 2‑formylphenoxyacetic acid (logP 0.96–1.02) . The ethoxy substituent contributes an additional lipophilic increment, increasing the compound's affinity for non‑polar environments.

Lipophilicity Drug Design Physicochemical Property Prediction

Boiling Point and Density vs. 2-Ethoxyphenoxyacetic Acid

The presence of the formyl group on 2-(2-ethoxy-4-formylphenoxy)acetic acid leads to a higher predicted boiling point (403.9±30.0 °C) and slightly higher density (1.3±0.1 g/cm³) compared to the non‑formyl analog 2-ethoxyphenoxyacetic acid (boiling point 316.4±17.0 °C; density 1.2±0.1 g/cm³) .

Physical Properties Purification Formulation

Aldehyde-Mediated Schiff Base Formation

The formyl group at the 4‑position of 2-(2-ethoxy-4-formylphenoxy)acetic acid serves as a reactive electrophile for condensation with primary amines to form azomethine (Schiff base) derivatives . In contrast, analogs lacking the aldehyde moiety (e.g., 2-ethoxyphenoxyacetic acid) cannot undergo this transformation, limiting their synthetic versatility.

Synthetic Utility Schiff Base Medicinal Chemistry

Commercial Purity and Analytical Support

Commercially available 2-(2-ethoxy-4-formylphenoxy)acetic acid is supplied with defined purity specifications: ≥97% from Sigma‑Aldrich/BLD Pharmatech and ≥95% from AKSci . In contrast, many less‑common phenoxyacetic acid derivatives are offered only at lower purities or without full analytical documentation. Additionally, some vendors provide NMR, HPLC, and MS spectra for batch verification, supporting use as an analytical reference standard in LC‑MS/MS quantitative analysis and pharmacokinetic studies .

Procurement Quality Control Analytical Standards

Application Scenarios for 2-(2-Ethoxy-4-formylphenoxy)acetic Acid


Lead Optimization Building Block

The compound's higher lipophilicity (logP 1.35 vs. 0.96 for 2‑formylphenoxyacetic acid) and dual carboxylic acid/aldehyde functionality make it a preferred intermediate for constructing compound libraries with enhanced membrane permeability and diverse synthetic handles. Researchers can leverage the aldehyde group to generate Schiff base derivatives for antibacterial screening programs .

LC-MS/MS Analytical Reference Standard

With vendor-supplied purity ≥97% and availability of NMR/HPLC/MS spectra, 2-(2-ethoxy-4-formylphenoxy)acetic acid is suitable for use as a calibration standard or internal reference in quantitative LC‑MS/MS assays, particularly in pharmacokinetic and metabolomic studies .

Agrochemical Discovery Intermediate

The combination of an ethoxy substituent (contributing to lipophilicity) and an aldehyde group (enabling condensation reactions) positions this compound as a versatile scaffold for synthesizing novel phenoxyacetic acid‑based herbicides or fungicides. Its predicted physicochemical profile differs measurably from simpler analogs, offering distinct formulation and activity properties .

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